molecular formula C42H86N28O8 B062480 H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH CAS No. 165893-48-1

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH

Cat. No.: B062480
CAS No.: 165893-48-1
M. Wt: 1111.3 g/mol
InChI Key: YCEORMDTHWMXDU-RMIXPHLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of arginine residues to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each arginine residue is coupled to the peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

    Deprotection: The protecting groups on the arginine residues are removed using a deprotection reagent like TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves:

Chemical Reactions Analysis

Types of Reactions

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH can undergo various chemical reactions, including:

    Oxidation: The guanidino groups in arginine residues can be oxidized to form urea derivatives.

    Reduction: Reduction reactions are less common but can involve the reduction of any oxidized forms of the peptide.

    Substitution: The peptide can participate in substitution reactions where the arginine residues are replaced or modified.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) under controlled conditions.

    Substitution: Various reagents depending on the desired modification, often under aqueous conditions.

Major Products

Scientific Research Applications

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH exerts its effects is primarily through its interaction with negatively charged molecules and surfaces. The high positive charge of the arginine residues allows the peptide to bind strongly to negatively charged cell membranes, facilitating its entry into cells. This property makes it useful in drug delivery and cellular uptake studies .

Comparison with Similar Compounds

Similar Compounds

    H-Arg-Arg-Arg-OH (Triarginine): A shorter peptide with three arginine residues, used in similar applications but with different efficiency and binding properties.

    H-Arg-Arg-Arg-Arg-Arg-Arg-OH (Hexaarginine): A peptide with six arginine residues, also used in cell-penetrating studies but with slightly different characteristics.

Uniqueness

H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH is unique due to its higher number of arginine residues, which enhances its binding affinity and ability to penetrate cell membranes compared to shorter arginine peptides. This makes it particularly valuable in applications requiring strong and efficient cellular uptake .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H86N28O8/c43-22(8-1-15-58-36(44)45)29(71)65-23(9-2-16-59-37(46)47)30(72)66-24(10-3-17-60-38(48)49)31(73)67-25(11-4-18-61-39(50)51)32(74)68-26(12-5-19-62-40(52)53)33(75)69-27(13-6-20-63-41(54)55)34(76)70-28(35(77)78)14-7-21-64-42(56)57/h22-28H,1-21,43H2,(H,65,71)(H,66,72)(H,67,73)(H,68,74)(H,69,75)(H,70,76)(H,77,78)(H4,44,45,58)(H4,46,47,59)(H4,48,49,60)(H4,50,51,61)(H4,52,53,62)(H4,54,55,63)(H4,56,57,64)/t22-,23-,24-,25-,26-,27-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEORMDTHWMXDU-RMIXPHLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H86N28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1111.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH
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Reactant of Route 2
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH
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H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH
Reactant of Route 4
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH
Reactant of Route 5
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH
Reactant of Route 6
H-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH

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